1-Butyl-3-methylimidazolium bromide

Catalog No.
S610763
CAS No.
85100-77-2
M.F
C8H15BrN2
M. Wt
219.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium bromide

CAS Number

85100-77-2

Product Name

1-Butyl-3-methylimidazolium bromide

IUPAC Name

1-butyl-3-methylimidazol-3-ium;bromide

Molecular Formula

C8H15BrN2

Molecular Weight

219.12 g/mol

InChI

InChI=1S/C8H15N2.BrH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1

InChI Key

KYCQOKLOSUBEJK-UHFFFAOYSA-M

SMILES

CCCCN1C=C[N+](=C1)C.[Br-]

Synonyms

(bmim)Br, (bmim)Cl, 1-butyl-3-methylimidazolium bromide, 1-butyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium methylsulfate, 1-n-butyl-3-methylimidazolium chloride, 1H-imidazolium, 3-butyl-1-methyl-, chloride (1:1), 3-butyl-1-methylimidazolium chloride, BmimCl, butylmethylimidazolium chloride

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Br-]

Solvent for Organic Synthesis

  • BMIMBr acts as a solvent for various organic reactions. Due to its ionic nature and ability to dissolve a wide range of polar and non-polar compounds, it finds use in the synthesis of complex organic molecules, including pharmaceuticals and functional materials [Sigma-Aldrich].
  • Research has shown its effectiveness in Heck reactions, a type of palladium-catalyzed carbon-carbon bond formation reaction crucial for organic synthesis [].

Catalyst and Reaction Media

  • BMIMBr can act as a catalyst or reaction media in specific processes. Studies suggest its potential as a catalyst for various reactions, including esterification and alkylation reactions [].
  • Furthermore, BMIMBr can be immobilized on solid supports to create reusable catalysts, reducing waste and improving process efficiency [].

Material Science Applications

  • BMIMBr plays a role in the development of novel materials with specific properties. For instance, research explores its use in the formation of ion gels – quasi-solid materials formed by combining BMIMBr with gelatin []. These ion gels have potential applications in chemo resistive gas sensors due to their ability to detect specific gas molecules [].

1-Butyl-3-methylimidazolium bromide is an ionic liquid characterized by the molecular formula C8H15BrN2 and a molecular weight of approximately 219.12 g/mol. It is known for its unique properties, including low volatility and high thermal stability, which make it suitable for various applications in chemistry and materials science. This compound is hygroscopic and miscible in water, methanol, and dichloromethane, but it is immiscible in organic solvents such as acetone and ethyl acetate .

The structure of 1-butyl-3-methylimidazolium bromide features a butyl group attached to the nitrogen atom of the imidazolium ring, which contributes to its ionic liquid characteristics. The presence of bromide as the anion enhances its solubility and stability in various solvents .

  • BMIMBr can be irritating to the skin and eyes [].
  • It is important to handle BMIMBr with proper personal protective equipment (PPE) in a well-ventilated area [].
  • Research suggests that long-term exposure to some ionic liquids, including BMIMBr, may have negative effects on human health, but more research is needed [].
, particularly in catalysis. It is commonly used as a solvent and catalyst in organic synthesis, including the Heck reaction, which involves the coupling of aryl halides with alkenes to form substituted alkenes . Additionally, it has been utilized in reactions involving carbon dioxide capture and conversion due to its ability to dissolve gases effectively .

Research indicates that 1-butyl-3-methylimidazolium bromide exhibits biological activity that can impact aquatic organisms. Studies have assessed its toxicity through quantitative structure-property relationship modeling, revealing potential environmental risks associated with ionic liquids . Moreover, its interactions with biological systems warrant further investigation to understand its effects on human health and ecological systems.

Several methods exist for synthesizing 1-butyl-3-methylimidazolium bromide:

  • Alkylation Method: This involves the alkylation of 1-methylimidazole with butyl bromide under basic conditions. The reaction typically requires heating to promote the formation of the imidazolium salt.
  • Ion Exchange Method: This method utilizes a pre-synthesized 1-butyl-3-methylimidazolium chloride, which can be converted to the bromide form through ion exchange with sodium bromide.
  • Direct Reaction: A direct reaction between 1-methylimidazole and butyl bromide can also yield the desired product, though this may require specific conditions to ensure purity .

1-Butyl-3-methylimidazolium bromide finds applications across various fields:

  • Catalysis: Used as a solvent and catalyst in organic reactions such as the Heck reaction.
  • Electrochemistry: Serves as an electrolyte in electrochemical cells.
  • Green Chemistry: Its low volatility and recyclability make it an attractive option for sustainable chemical processes.
  • Biotechnology: Investigated for use in protein extraction and purification due to its ability to solubilize biomolecules .

Interaction studies involving 1-butyl-3-methylimidazolium bromide focus on its behavior in biological systems and environmental contexts. Research has shown that this ionic liquid can affect enzyme activity and protein stability, indicating potential applications in biocatalysis. Additionally, studies on its toxicity highlight concerns regarding its impact on aquatic life, emphasizing the need for careful assessment of ionic liquids' environmental effects .

Similar compounds to 1-butyl-3-methylimidazolium bromide include:

  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Octyl-3-methylimidazolium bromide
  • 1-Methyl-3-propylimidazolium bromide
Compound NameMolecular FormulaUnique Features
1-Butyl-3-methylimidazolium bromideC8H15BrN2Low volatility; used in catalysis
1-Ethyl-3-methylimidazolium bromideC6H12BrN2Shorter alkyl chain; different solubility properties
1-Octyl-3-methylimidazolium bromideC10H19BrN2Longer alkyl chain; enhanced hydrophobicity
1-Methyl-3-propylimidazolium bromideC7H13BrN2Varying chain length; affects ionic liquid properties

The uniqueness of 1-butyl-3-methylimidazolium bromide lies in its balance between hydrophilicity and hydrophobicity due to the butyl group, making it versatile for diverse applications while maintaining stability under various conditions .

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Butyl-3-methylimidazolium bromide

Dates

Modify: 2023-08-15

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